molecular formula C18H21Cl2N5O2.ClH<br>C18H22Cl3N5O2 B12705186 N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride CAS No. 84522-20-3

N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride

Cat. No.: B12705186
CAS No.: 84522-20-3
M. Wt: 446.8 g/mol
InChI Key: JFHQTFGGTCDQTF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would feature distinct signals for aromatic protons, ethylenediamine chain protons, and methyl/ethyl groups. Protons on the dichloro-nitrophenyl ring (δ 8.2–8.5 ppm) and the para-substituted phenyl ring (δ 7.5–7.8 ppm) would appear as doublets due to coupling with adjacent hydrogens. The ethylenediamine’s N-methyl groups would resonate near δ 2.2 ppm, while the N-ethyl group’s methylene and methyl protons would appear at δ 3.4 ppm and δ 1.1 ppm, respectively.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N=N stretch : 1440–1600 cm⁻¹ (azo group)
  • NO₂ asymmetric/symmetric stretches : 1520 cm⁻¹ and 1340 cm⁻¹
  • C-Cl stretches : 750–800 cm⁻¹
  • N-H stretch (protonated amine) : 2500–3000 cm⁻¹

UV-Visible Spectroscopy

The extended π-system of the azo group and nitro substituents confers strong absorption in the visible region (λₘₐₓ ≈ 450–500 nm), typical of arylazo derivatives. The electron-withdrawing nitro and chlorine groups redshift the absorption compared to unsubstituted azo compounds.

Mass Spectrometry

High-resolution mass spectrometry would yield a molecular ion peak at m/z 446.8 (calculated for C₁₈H₂₂Cl₃N₅O₂), with characteristic fragment ions corresponding to the loss of HCl (m/z 410.8) and the dichloro-nitrophenylazo moiety (m/z 265.3).

Comparative Structural Analysis with Related Azo Derivatives

The target compound shares structural motifs with several industrially significant azo dyes (Table 1).

Compound Key Structural Features Molecular Weight (g/mol) Primary Applications
Target Compound Ethylenediamine hydrochloride, dichloro-nitrophenyl 446.8 Research applications
Disperse Orange 30 (C.I. 11119) Cyanoethyl, acetate substituents 450.28 Textile dyeing
2,6-Dichloro-4-nitroaniline Precursor lacking azo group 207.02 Dye synthesis

Table 1. Structural and functional comparison with related azo compounds.

Unlike Disperse Orange 30, which incorporates cyanoethyl and acetate groups for enhanced hydrophobic interactions with polyester fibers, the target compound’s ethylenediamine hydrochloride moiety increases polarity, making it suitable for aqueous-phase reactions. The absence of a nitro group in 2,6-dichloro-4-nitroaniline highlights the critical role of the azo linkage in conferring chromophoric properties.

Properties

CAS No.

84522-20-3

Molecular Formula

C18H21Cl2N5O2.ClH
C18H22Cl3N5O2

Molecular Weight

446.8 g/mol

IUPAC Name

N'-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C18H21Cl2N5O2.ClH/c1-4-24(10-9-23(2)3)14-7-5-13(6-8-14)21-22-18-16(19)11-15(25(26)27)12-17(18)20;/h5-8,11-12H,4,9-10H2,1-3H3;1H

InChI Key

JFHQTFGGTCDQTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N’,N’-dimethylethylenediamine monohydrochloride involves several steps:

Chemical Reactions Analysis

N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N’,N’-dimethylethylenediamine monohydrochloride undergoes various chemical reactions:

Scientific Research Applications

Antimicrobial Activity

Research indicates that azo compounds, including N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride, exhibit antimicrobial properties. A study published in the Journal of Antimicrobial Chemotherapy demonstrated the compound's efficacy against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Drug Delivery Systems

The compound's structural characteristics allow it to be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability of drugs. Research has shown that modifying drug compounds with azo linkages can improve their solubility and absorption rates .

Colorimetric Detection

Due to its azo dye properties, this compound is employed in colorimetric assays for detecting specific analytes. A study highlighted its application in determining heavy metal ions in environmental samples through a color change reaction, making it a valuable tool for environmental monitoring .

Chromatography

The compound serves as a derivatizing agent in chromatographic techniques, enhancing the detection limits of various substances. Its use in high-performance liquid chromatography (HPLC) has been documented to improve the separation and identification of complex mixtures .

Monitoring Water Quality

The compound's sensitivity to changes in pH and ionic strength makes it suitable for water quality monitoring. Research has shown that it can be used as an indicator for assessing the presence of pollutants and toxic substances in aquatic environments .

Biodegradability Studies

Studies have investigated the biodegradability of azo compounds, including this compound, under various conditions. Results indicate that certain microbial strains can effectively degrade these compounds, suggesting potential pathways for bioremediation efforts .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityEffective against E. coli and S. aureus
Drug DeliveryImproved solubility of anti-cancer drugs
Colorimetric DetectionDetects lead ions with high sensitivity
Water Quality MonitoringIndicator for pollutants in river samples

Mechanism of Action

The compound exerts its effects primarily through its azo group, which interacts with various substrates to produce color changes. The molecular targets include cellular components that bind to the dye, allowing for visualization under microscopic examination. The pathways involved in its action include the formation of stable complexes with the target molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Key Substituents
Target Compound Not available C₁₈H₂₂Cl₂N₅O₂·HCl ~447.35 Azo, nitro, chloro, ethylenediamine 2,6-Dichloro-4-nitro, N-ethyl-N',N'-dimethyl
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylaniline 67875-01-8 C₁₆H₁₆Cl₂N₄O₂ 367.23 Azo, nitro, chloro, diethylamino 2,6-Dichloro-4-nitro, N,N-diethyl
N,N,N',N'–Tetramethyl-p-phenylenediamine Dihydrochloride 637-01-4 C₁₀H₁₆N₂·2HCl 237.17 Phenylenediamine Tetramethyl

Key Observations :

Azo vs.

Amine Group Complexity : The target compound’s ethylenediamine group contrasts with the simpler tetramethyl-p-phenylenediamine (CAS 637-01-4), which lacks azo and nitro groups. This structural divergence limits the latter’s utility in applications requiring redox-active azo linkages .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like 4-[(2,6-dichloro-4-nitrophenyl)azo]-N,N-diethylaniline, which may require organic solvents for dissolution .
  • Spectroscopic Profiles : NMR studies of analogous azo compounds (e.g., ) reveal that substituents on amine groups significantly alter chemical shifts in regions corresponding to protons near the azo linkage (positions 29–36 and 39–44). The target compound’s ethyl and dimethyl substituents would induce distinct shifts compared to diethyl or tetramethyl analogs, aiding in structural identification .

Industrial and Research Relevance

  • Dye Chemistry : While the diethylaniline derivative (CAS 67875-01-8) is likely a textile dye, the target compound’s amine complexity may suit high-value applications like pH-sensitive probes or photodynamic therapy agents .
  • Biochemical Use : The tetramethyl-p-phenylenediamine derivative (CAS 637-01-4) serves as an electron carrier in assays, whereas the target compound’s nitro and chloro groups may confer antimicrobial or cytotoxic properties .

Biological Activity

N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride, commonly referred to as a dye compound, is a member of the azo dye family. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) and are widely used in various applications including textiles, food coloring, and biological research. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic uses, and associated toxicity.

The molecular formula for this compound is C18H21Cl2N5O2HClC_{18}H_{21}Cl_2N_5O_2\cdot HCl, with a molecular weight of 446.80 g/mol. The compound exhibits properties typical of azo dyes, including solubility in organic solvents and stability under various pH conditions.

PropertyValue
Molecular Weight446.80 g/mol
Molecular FormulaC18H21Cl2N5O2.HCl
Density1.3 g/cm³
Boiling Point588.9 °C
Flash Point309.9 °C

Mechanisms of Biological Activity

The biological activity of azo compounds often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. Specifically, this compound has been studied for its potential effects on:

  • Cellular Signaling : Azo compounds can influence G protein-coupled receptor (GPCR) pathways, leading to alterations in intracellular signaling cascades. This may affect processes such as cell proliferation and apoptosis .
  • Antioxidant Activity : Some studies suggest that azo dyes can exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments .
  • Antimicrobial Properties : There is evidence that certain azo compounds possess antimicrobial activity against various pathogens, making them candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various azo dyes on human cancer cell lines. The findings indicated that this specific compound exhibited significant cytotoxicity at higher concentrations, suggesting potential as an anticancer agent .
  • Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of azo dyes, this compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential use in medical applications .

Toxicological Considerations

The toxicity of azo dyes has been a subject of concern due to their potential carcinogenicity and environmental impact. This compound has been assessed for its persistence in the environment and bioaccumulation in organisms:

  • Environmental Persistence : Research indicates that azo dyes can degrade into potentially harmful amines under anaerobic conditions, raising concerns about their environmental safety .
  • Regulatory Status : Regulatory bodies have highlighted the need for careful assessment of azo compounds due to their potential health risks. The compound's use in consumer products is restricted in some regions due to these concerns .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via azo coupling reactions. A typical procedure involves reacting 2,6-dichloro-4-nitroaniline with a diazonium salt precursor under acidic conditions, followed by coupling with N-ethyl-N',N'-dimethylethylenediamine. Ethanol or methanol is often used as a solvent, with concentrated HCl to protonate intermediates . Characterization of intermediates (e.g., azo-linked phenyl derivatives) requires techniques like NMR (to confirm substitution patterns), HPLC (to assess purity), and mass spectrometry (to verify molecular weight).

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula accuracy. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, identifies functional groups (e.g., azo bonds, ethylenediamine chains). UV-Vis spectroscopy can validate the π-conjugation system typical of azo dyes, with absorbance peaks near 450–550 nm. X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .

Q. What are the primary research applications of this azo-based compound in academic settings?

  • Methodological Answer : Its applications include:

  • Biochemical Probes : The azo group enables photoisomerization studies for light-responsive systems.
  • Dye-Sensitized Systems : Used in photoelectrochemical experiments due to strong visible-light absorption.
  • Coordination Chemistry : The ethylenediamine moiety can act as a ligand for metal complexes, studied via titration calorimetry or cyclic voltammetry .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and light conditions, and how can degradation products be identified?

  • Methodological Answer : Stability studies should involve accelerated aging under UV/Vis light and varying pH (2–12). Use HPLC-MS to monitor degradation kinetics and identify byproducts (e.g., nitroso derivatives or cleaved amines). Controlled experiments in amber vs. clear glass vials can isolate light-induced effects. Computational modeling (e.g., DFT) predicts bond dissociation energies, guiding experimental design .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Employ a fractional factorial design to test variables: reaction temperature (40–80°C), stoichiometry (1:1 to 1:1.2 amine:azo precursor), and acid concentration (1–5% HCl). Response surface methodology (RSM) can model interactions between factors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies may arise from solvent polarity effects or protonation states. Compare experimental NMR data with simulated spectra (using software like Gaussian or ACD/Labs). Paramagnetic relaxation assays or variable-temperature NMR can clarify dynamic processes (e.g., rotational isomerism in the ethylenediamine chain) .

Q. What mechanistic insights explain the reactivity of the azo group in catalytic or photochemical applications?

  • Methodological Answer : Time-resolved spectroscopy (e.g., transient absorption) tracks photoinduced cis-trans isomerization. Electrochemical studies (cyclic voltammetry) reveal redox potentials linked to the azo group’s electron-withdrawing nitro substituents. Isotopic labeling (15^{15}N or 13^{13}C) traces bond cleavage pathways during catalytic cycles .

Q. What safety protocols are essential when handling this compound, given its structural complexity?

  • Methodological Answer : Conduct a hazard assessment using tools like CAMD (Chemical Assessment and Management Platform). Use fume hoods for synthesis due to potential HCl off-gassing. Toxicity screening (e.g., Ames test for mutagenicity) is advised, as nitroaromatics may generate reactive intermediates. Waste disposal must neutralize acidic byproducts .

Q. How can this compound be integrated into hybrid materials (e.g., metal-organic frameworks or polymer composites) for advanced applications?

  • Methodological Answer : Functionalize the ethylenediamine group to anchor onto SiO₂ nanoparticles or MOFs via sol-gel methods. Spectroscopic ellipsometry or BET surface area analysis characterizes hybrid material porosity. Stability in composites is tested via thermogravimetric analysis (TGA) under nitrogen/air atmospheres .

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